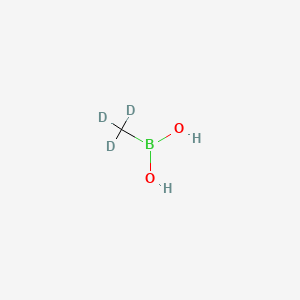

Methylboronic Acid-d3

Description

Properties

IUPAC Name |

trideuteriomethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKRRPZPWUYKK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])B(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methylboronic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3, a deuterated isotopologue of methylboronic acid, is a valuable building block in organic synthesis, particularly in the development of deuterated pharmaceuticals.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) at the methyl group can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles through the kinetic isotope effect. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, reactivity, and spectroscopic data, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. The deuteration at the methyl group leads to a slightly higher molecular weight compared to its non-deuterated counterpart.

| Property | Value | Reference(s) |

| Chemical Name | (Trideuteriomethyl)boronic acid | [3] |

| Synonyms | Methaneboronic Acid-d3, B-(Methyl-d3)boronoic Acid | [1][4] |

| CAS Number | 1332481-37-4 | [4] |

| Molecular Formula | CD₃B(OH)₂ | [5] |

| Molecular Weight | 62.88 g/mol | [1][4] |

| Exact Mass | 63.0570898 Da | [3] |

| Melting Point | 87-91 °C | [6] |

| Appearance | White to off-white solid | N/A |

| Isotopic Purity | ≥98% | [5] |

Solubility

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference(s) |

| Water | Data not available | Slightly soluble | [6] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available | Slightly soluble | [6] |

| Methanol | Data not available | N/A | N/A |

| Ethanol | Data not available | N/A | N/A |

| Tetrahydrofuran (B95107) (THF) | Data not available | N/A | N/A |

| N,N-Dimethylformamide (DMF) | Data not available | N/A | [7] |

Reactivity and Applications

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a deuterated methyl group into organic molecules.[1][2] This strategy is pivotal in the synthesis of deuterated active pharmaceutical ingredients (APIs). The deuterium labeling can alter the drug's metabolic profile by slowing down cytochrome P450-mediated oxidation of the methyl group, potentially leading to a longer half-life and reduced formation of undesired metabolites.

Suzuki-Miyaura Coupling

This compound serves as a key reagent for the introduction of a CD₃ group onto aromatic and heteroaromatic rings. The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trimethyl borate (B1201080) with methyl-d3-magnesium iodide.

Methodology:

-

A solution of trimethyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

A solution of methyl-d3-magnesium iodide (1.0 equivalent) in diethyl ether is added dropwise to the cooled trimethyl borate solution.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of a 1 M hydrochloric acid solution.

-

The mixture is allowed to warm to room temperature.

-

The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield this compound.

Suzuki Coupling of 5-bromo-N-phenylpyridin-2-one with this compound

This protocol describes the synthesis of 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.

Methodology:

-

To a reaction vessel, add 5-bromo-N-phenylpyridin-2-one (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture (e.g., toluene (B28343) and water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data for the non-deuterated analogue and general principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of this compound is expected to be very simple. Due to the deuteration of the methyl group, the characteristic singlet for the methyl protons in the non-deuterated compound (around 0.2-0.3 ppm) will be absent. A broad singlet corresponding to the hydroxyl protons (-B(OH)₂) would be observable, typically in the range of 4-6 ppm, although its position is highly dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon. Due to the coupling with deuterium (spin I=1), this signal is expected to appear as a multiplet (a triplet of triplets is possible, often appearing as a septet) with a chemical shift slightly upfield compared to the non-deuterated methylboronic acid. The carbon signal in the non-deuterated analogue appears at a very low field.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For tricoordinate boronic acids like this compound, a broad signal is expected in the range of +27 to +33 ppm.[8][9] The exact chemical shift can be influenced by the solvent and the presence of water, which can lead to the formation of the tetrahedral boronate species, appearing at a higher field (around 5-9 ppm).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass (63.0570898 Da).[3] Boronic acids are known to undergo dehydration to form cyclic trimers (boroxines) in the gas phase, which may be observed as higher mass ions in the mass spectrum.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized reagent with significant applications in the synthesis of deuterated compounds for pharmaceutical research. Its chemical properties are largely governed by the boronic acid functional group, with the key distinction being the presence of deuterium in the methyl group. This guide provides essential technical information to facilitate the effective and safe use of this compound in the laboratory. Further research to quantify its solubility in various organic solvents would be beneficial for expanding its applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1332481-37-4 [chemicalbook.com]

- 3. This compound | CH5BO2 | CID 45788492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Methylboronic acid (methyl-Dâ, 98%) CP >90% - Cambridge Isotope Laboratories, DLM-10186-PK [isotope.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Synthesis and Preparation of Deuterated Methylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated methylboronic acid (CD₃B(OH)₂), an isotopically labeled analog of methylboronic acid, is a critical building block in organic synthesis and pharmaceutical development. Its incorporation into molecules can alter metabolic profiles, enhance pharmacokinetic properties, and serve as a tool in mechanistic studies. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing deuterated methylboronic acid, focusing on the widely utilized Grignard reaction pathway. Detailed experimental protocols, purification techniques, and a summary of quantitative data are presented to assist researchers in its practical application.

Introduction

Methylboronic acid and its derivatives are versatile reagents with significant applications in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic pathways involving C-H bond cleavage, a strategy increasingly employed in drug design to improve a drug candidate's metabolic stability.[2] Deuterated methylboronic acid (CD₃B(OH)₂) serves as a key precursor for introducing a deuterated methyl group into target molecules.[3][4]

This guide details the common synthetic routes, presents a comprehensive experimental protocol, and discusses purification and characterization strategies for CD₃B(OH)₂.

Synthetic Methodologies

Two principal routes have been established for the synthesis of methylboronic acid, which are adaptable for its deuterated analog: the Grignard reaction and the carbonylation of borane (B79455).

Grignard Reaction Pathway

The most common and laboratory-accessible method involves the reaction of a deuterated methyl Grignard reagent (CD₃MgI) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis.[5][6] This method offers a straightforward approach using readily available precursors. The Grignard reagent is prepared by reacting a deuterated methyl halide with magnesium metal.[7] The subsequent reaction with the borate ester and workup yields the desired product.

Caption: Workflow for Grignard-based synthesis of CD₃B(OH)₂.

Carbonylation of Borane

An alternative industrial method involves the carbonylation of borane (BH₃) followed by hydrolysis.[5][8] While this method can be efficient, it involves the handling of borane, a flammable gas, and carbon monoxide, which is highly toxic, posing significant safety risks that may not be suitable for a standard laboratory setting.[5]

Purification Strategies

The purification of crude methylboronic acid is critical to remove byproducts and unreacted starting materials. Several techniques are effective:

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH).[9] The salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted or filtered.[9][10]

-

Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvent systems include water, or mixed solvents like ethyl acetate/hexane.[10]

-

Sublimation: For volatile boronic acids like methylboronic acid, sublimation can be a highly effective purification technique to obtain a product of very high purity.[8]

Caption: Logical workflow for the purification of deuterated methylboronic acid.

Quantitative Data Summary

The following table summarizes quantitative data reported for relevant synthesis methods.

| Synthesis Method | Key Reactants | Reported Yield | Reported Purity | Reference |

| Grignard Reaction | CD₃MgI, Trimethyl borate | Not specified in protocol, but generally moderate to high | >98% (typical for commercial products) | [6],[3] |

| Grignard (via Silyl Intermediate) | Trimethylsilyl bromomethane, Mg, B(OMe)₃ | 62% | 98.2% (by GC) | [5] |

| Carbonylation of Borane | Borane (BH₃), Carbon Monoxide (CO) | High | High | [8],[5] |

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of deuterated methylboronic acid via the Grignard reaction pathway, adapted from literature procedures.[6]

5.1 Materials and Equipment

-

Reactants: Deuterated methyl iodide (CD₃I), magnesium turnings, trimethyl borate, 1 M hydrochloric acid (HCl), diethyl ether or tetrahydrofuran (B95107) (THF, anhydrous), brine.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line, ice bath, dry ice/acetone bath (-78 °C).

5.2 Procedure: Synthesis of Methyl-d₃-boronic acid

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of deuterated methyl iodide (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the iodide solution to the magnesium. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

-

Once initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey solution is the methyl-d₃-magnesium iodide Grignard reagent.

-

-

Reaction with Trimethyl Borate:

-

In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.8 eq) in anhydrous THF.[6]

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent (1.0 eq) to the cold borate solution via cannula or dropping funnel over approximately 10 minutes.[6]

-

Stir the reaction mixture at -78 °C for 2 hours.[6]

-

-

Hydrolysis and Workup:

-

While still at -78 °C, slowly add 1 M HCl solution to the reaction mixture to quench the reaction.[6]

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Concentrate the organic phase in vacuo to yield the crude deuterated methylboronic acid.[6]

-

5.3 Purification

-

The crude product can be purified using one of the methods described in Section 3. For small-scale laboratory preparations, recrystallization from a minimal amount of hot water or an acid-base extraction is often sufficient.

Characterization

The identity and purity of the final product, CD₃B(OH)₂, should be confirmed using standard analytical techniques:

-

Formula: CD₃B(OH)₂[3]

-

Appearance: White solid.

-

Melting Point: 91-94 °C (for non-deuterated analog).[1]

-

NMR Spectroscopy: ¹H NMR will show the absence of a methyl signal and the presence of a broad signal for the -OH protons. ¹¹B NMR and ¹³C NMR can further confirm the structure.

-

Gas Chromatography (GC): Can be used to assess purity.[5]

Safety and Handling

Methylboronic acid is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store at room temperature away from light and moisture.[3]

References

- 1. 甲基硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylboronic acid (methyl-Dâ, 98%) CP >90% - Cambridge Isotope Laboratories, DLM-10186-PK [isotope.com]

- 4. Methylboronic Acid-d3 | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN104163825A - Improved methylboronic acid preparation method - Google Patents [patents.google.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Characteristics of Methylboronic Acid-d3 Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of solid Methylboronic Acid-d3. The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

This compound is the deuterated form of methylboronic acid, a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its physical properties are crucial for handling, storage, and application in synthetic protocols.

Appearance: The compound is typically described as a solid.[2][5] Specific appearances noted include pale yellow solid[2] and white to off-white crystalline powder.[4]

Storage: Recommended storage conditions are in a refrigerator[1][2] or at room temperature, ensuring the compound is kept away from light and moisture.[6]

Quantitative Physical Data

The following tables summarize the key quantitative physical characteristics of this compound. It is important to note that some of these values are predicted and may vary based on experimental conditions and purity.

Table 1: Molar and Density Properties

| Property | Value | Source |

| Molecular Formula | CH₂D₃BO₂ | [2][3][7][8][9] |

| Molecular Weight | 62.88 g/mol | [2][3][6][7][8][10] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [11] |

Table 2: Thermal and Solubility Properties

| Property | Value | Source |

| Melting Point | 87-91°C | [1][2][11] |

| Boiling Point | 141.7 ± 23.0 °C at 760 mmHg (Predicted) | [11] |

| Solubility | Slightly soluble in DMSO and Water | [1][2] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the this compound solid is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. To save time, it can be heated quickly to a temperature about 15-20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[12]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Solubility tests are conducted to understand the behavior of the compound in various solvents, which is critical for reaction setup and purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, DMSO, ethanol) are used.

-

Sample Addition: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 2-3 mL).[13]

-

Mixing: The mixture is agitated or stirred to facilitate dissolution.

-

Observation: The solubility is observed and categorized as soluble, slightly soluble, or insoluble based on visual inspection.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a solid compound like this compound.

Caption: Workflow for Physical Characterization of a Solid Compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 1332481-37-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methylboronic acid CAS#: 13061-96-6 [m.chemicalbook.com]

- 5. 甲基硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methylboronic acid (methyl-Dâ, 98%) CP >90% - Cambridge Isotope Laboratories, DLM-10186-PK [isotope.com]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. This compound | TRC-M265092-100MG | LGC Standards [lgcstandards.com]

- 10. This compound | CH5BO2 | CID 45788492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to Methylboronic Acid-d3 and its Common Synonyms

For researchers, scientists, and professionals in drug development, the precise identification and application of chemical reagents are paramount. This guide provides a comprehensive overview of Methylboronic Acid-d3, a deuterated analogue of methylboronic acid, detailing its common synonyms, key chemical data, and relevant experimental contexts.

Nomenclature and Identification: Common Synonyms

This compound is known by several alternative names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for accurate literature searches and material procurement. The most frequently encountered synonyms include:

-

Methaneboronic Acid-d3

-

Trideuteriomethylboronic acid[4]

-

Methyl-d3-boronic acid[4]

-

(2H3)methylboronic acid[4]

-

Boronic acid, B-methyl-d3-[5]

Physicochemical Data Summary

To facilitate easy comparison and reference, the following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1332481-37-4 | [1][2][3] |

| Molecular Formula | CH₂D₃BO₂ | [1][2][3] |

| Molecular Weight | 62.88 g/mol | [1][2][3][4] |

| Melting Point | 87-91 °C | [5] |

| Appearance | White solid | [3] |

| Isotopic Purity | ≥98% (Deuterium) | [6] |

| Solubility | Slightly soluble in DMSO and water |

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of a deuterated Grignard reagent with a borate (B1201080) ester. The following diagram illustrates a common synthetic pathway.

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][7] Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an alkylboronic acid like this compound.

Objective: To couple an aryl halide with this compound to form a new carbon-carbon bond.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask via syringe. If a mixed solvent system is used (e.g., Toluene/Water), ensure proper degassing of both solvents prior to addition.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Note: The specific catalyst, base, solvent, and temperature conditions should be optimized for the specific substrates being used.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving several key steps. The following diagram illustrates the logical relationship of these steps in the context of using this compound.

This guide provides a foundational understanding of this compound for laboratory professionals. The provided data and diagrams are intended to support the safe and effective use of this reagent in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. CN104163825A - Improved methylboronic acid preparation method - Google Patents [patents.google.com]

- 6. This compound | 1332481-37-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Key Applications of Isotope-Labelled Methylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylboronic acid (CH₃B(OH)₂) is a versatile organoboron compound widely utilized in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its ability to form reversible covalent complexes with diols also makes it a valuable tool in chemical biology and sensor development. The strategic replacement of atoms within the methylboronic acid scaffold with their heavier stable or radioactive isotopes unlocks a powerful range of applications, enabling researchers to trace metabolic pathways, improve drug efficacy, quantify analytes with high precision, and develop novel diagnostic and therapeutic agents.

This technical guide provides an in-depth exploration of the core applications of isotope-labelled methylboronic acid, focusing on methodologies relevant to drug discovery and development, quantitative bioanalysis, and advanced medical imaging and therapy. Each section details the underlying principles, experimental protocols, and quantitative data associated with a key application.

Deuterated Methylboronic Acid (CD₃B(OH)₂) for Pharmacokinetic Studies

Principle: The Kinetic Isotope Effect (KIE) in Drug Metabolism

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (¹H). This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond.[1] In drug metabolism, many oxidative reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the rate-determining cleavage of a C-H bond.[2]

By strategically replacing hydrogen atoms with deuterium at a site of metabolism, such as an N-methyl group, the rate of metabolic breakdown (e.g., N-demethylation) can be significantly reduced.[3] This modification can lead to:

-

Increased plasma half-life (t₁/₂)

-

Higher maximum plasma concentration (Cmax)

-

Increased overall drug exposure (Area Under the Curve, AUC)

-

Reduced formation of specific metabolites, potentially lowering toxicity.[4]

Isotope-labelled methylboronic acid, specifically the trideuterated methyl variant (CD₃B(OH)₂), serves as a crucial building block for synthesizing deuterated drug candidates or as a tool for studying the KIE in metabolic pathways involving methylation or demethylation.

Data Presentation: Pharmacokinetic Parameters of N-Methyl Deuteration

The following table summarizes representative data from a study on enzalutamide (B1683756) (ENT), a drug where the N-methyl group is a primary site of metabolism. The study compared the pharmacokinetics of the standard compound with its N-trideuteromethyl analog (d₃-ENT) both in vitro and in vivo in rats, demonstrating the potent effect of deuteration.[1]

| Parameter | Non-Deuterated (ENT) | Deuterated (d₃-ENT) | Fold Change | Isotope | Application Context |

| In Vitro Intrinsic Clearance (CLint) | Metabolic Stability | ||||

| Rat Liver Microsomes (µL/min/mg) | 10.5 | 5.3 | 0.50 | ²H (D) | Reduced metabolic rate |

| Human Liver Microsomes (µL/min/mg) | 3.7 | 1.0 | 0.27 | ²H (D) | Reduced metabolic rate |

| Kinetic Isotope Effect (KIE = CLint(H)/CLint(D)) | - | ~2.0 | - | ²H (D) | Quantifies metabolic slowing |

| In Vivo Pharmacokinetics (Rat, 10 mg/kg oral) | Drug Exposure | ||||

| Cmax (ng/mL) | 1210 | 1630 | 1.35 | ²H (D) | Higher peak concentration |

| AUC₀-t (ng·h/mL) | 71100 | 144000 | 2.02 | ²H (D) | Increased total exposure |

| M2 Metabolite Exposure (AUC) | 14400 | 1800 | 0.125 | ²H (D) | 8-fold lower metabolite |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to determine the metabolic stability of a compound using liver microsomes, which can be used to measure the KIE between a standard compound and its deuterated analog.

Objective: To quantify the rate of disappearance of a test compound (e.g., a synthesized molecule containing a methylboronic acid moiety) and its deuterated isotopologue in the presence of liver microsomes.

Materials:

-

Test compound and its deuterated (e.g., -CD₃) analog, 10 mM stocks in DMSO.

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock.[5]

-

100 mM Phosphate buffer, pH 7.4.

-

NADPH regenerating system (e.g., 3 mM NADPН, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).[6]

-

Acetonitrile (B52724) (ACN) with an appropriate internal standard for LC-MS/MS analysis.

-

96-well incubation plates and a temperature-controlled shaker (37°C).

Procedure:

-

Preparation: Thaw liver microsomes and NADPH regenerating solution on ice. Prepare working solutions of the test compounds by diluting the DMSO stocks in buffer to the desired concentration (e.g., 100 µM).

-

Reaction Mixture Setup: In a 96-well plate, prepare the incubation mixture for each compound. For a final volume of 200 µL:

-

160 µL of 100 mM Phosphate Buffer (pH 7.4).

-

20 µL of Human Liver Microsomes (final concentration 1 mg/mL).

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

-

Initiation: Start the metabolic reaction by adding 20 µL of the NADPH regenerating solution to each well. For the negative control (T=0 min), add 20 µL of buffer instead.

-

Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. The KIE is calculated as the ratio of the rate constants (k_H / k_D).

Visualization: Metabolic Stabilization Workflow

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylboronic Acid-d3 synthesis - chemicalbook [chemicalbook.com]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-Depth Technical Guide to Methylboronic Acid-d3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylboronic acid-d3, an isotopically labeled form of methylboronic acid, serves as a valuable tool in various scientific disciplines, particularly in organic synthesis and pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, provides a unique handle for mechanistic studies, metabolic pathway elucidation, and enhancing the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and its role in drug development.

Molecular Structure and Properties

This compound, also known as (trideuteriomethyl)boronic acid, possesses a simple yet versatile molecular structure. The central boron atom is bonded to a deuterated methyl group (CD3) and two hydroxyl groups. This structure allows it to act as a Lewis acid and to form reversible covalent bonds with diols, a key feature exploited in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CD3B(OH)2 | [1][2] |

| Molecular Weight | 62.88 g/mol | [1][2] |

| CAS Number | 1332481-37-4 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 91-94 °C | |

| Solubility | Soluble in water and polar organic solvents | |

| Synonyms | (Trideuteriomethyl)boronic acid, Methaneboronic Acid-d3 | [1][2] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a deuterated Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis.

Protocol: Synthesis via Grignard Reaction

Materials:

-

Deuterated methyl iodide (CD3I)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B(OCH3)3)

-

Anhydrous hydrochloric acid (HCl) in ether

-

Water

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of deuterated methyl iodide in anhydrous ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (CD3MgI).

-

Reaction with Trimethyl Borate: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous ether or THF via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Acidify the mixture with aqueous HCl to a pH of approximately 1-2.

-

Extraction and Isolation: Separate the organic layer and extract the aqueous layer multiple times with ether or THF. Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

Purification by Recrystallization

Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, acetone-water mixture, or toluene)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of a signal in the methyl region confirms the high isotopic purity of the deuterated methyl group. A broad singlet corresponding to the hydroxyl protons is typically observed, which can be exchanged with D2O.

-

¹³C NMR: A characteristic signal for the deuterated methyl carbon will be observed, often as a multiplet due to coupling with deuterium.

-

¹¹B NMR: A single broad peak is characteristic of the trigonal planar boronic acid.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reactions

Methylboronic acid and its derivatives are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3] The use of this compound allows for the introduction of a deuterated methyl group into a wide range of organic molecules, which is particularly useful in the synthesis of deuterated drug candidates.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Metabolic Stability Studies

Deuteration of drug candidates at metabolically labile positions can significantly alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down the rate of metabolic cleavage by enzymes such as cytochrome P450s.[4][5] This can result in a longer half-life, reduced formation of potentially toxic metabolites, and an improved therapeutic window.[4][5] this compound can be used to synthesize deuterated analogs of drug candidates for evaluation in metabolic stability assays.

Experimental Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for assessing metabolic stability using liver microsomes.

Enzyme Inhibition Studies

Boronic acids are well-known inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[6] The boron atom of the boronic acid forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[6] this compound can be used as a tool to probe the mechanism of enzyme inhibition and to study the kinetic isotope effect on inhibitor binding and dissociation.

Signaling Pathway: Serine Protease Inhibition by Boronic Acid

Caption: Inhibition of a serine protease by this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic chemistry and drug discovery. Its unique structural features, particularly the presence of a deuterated methyl group, enable a wide range of applications from the synthesis of isotopically labeled compounds to the modulation of drug metabolism and the study of enzyme mechanisms. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in the laboratory. As the field of deuterated drugs continues to expand, the importance of building blocks like this compound is set to grow, offering new opportunities for the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Initial Investigations Using Methylboronic Acid-d3

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the initial investigative applications of Methylboronic Acid-d3. This isotopically labeled compound serves as a valuable tool in synthetic chemistry and analytical sciences. This document details its application in Suzuki coupling reactions and its use as an internal standard for quantitative analysis, providing structured data and detailed experimental protocols.

Core Applications of this compound

This compound (CD₃B(OH)₂) is a deuterated form of methylboronic acid. Its primary applications in research and development stem from its unique chemical properties and the presence of deuterium (B1214612) atoms.

-

Suzuki Coupling Reactions: As a deuterated analog of methylboronic acid, it participates in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds. This is particularly useful for introducing a deuterated methyl group into a target molecule, which can be valuable for mechanistic studies or as a metabolic tracer.

-

Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to its non-deuterated counterpart, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate quantification.

Data Presentation: Suzuki Coupling Reaction Yields

The following table summarizes the quantitative data from a study on the Suzuki coupling reaction between various alkyl bromides and methylboronic acid, catalyzed by a Pd/SBA-15 catalyst. These results demonstrate the efficiency of the reaction under specific conditions.

| Entry | Alkyl Bromide | Methylboronic Acid (equiv.) | Catalyst (wt% Pd) | Time (h) | Yield (%) |

| 1 | 1-Bromopropane | 1.5 | 5 | 12 | 85 |

| 2 | 1-Bromobutane | 1.5 | 5 | 12 | 88 |

| 3 | 1-Bromopentane | 1.5 | 5 | 12 | 90 |

| 4 | 1-Bromohexane | 1.5 | 5 | 12 | 92 |

| 5 | 1-Bromoheptane | 1.5 | 5 | 12 | 94 |

| 6 | 1-Bromooctane | 1.5 | 5 | 12 | 95 |

| 7 | 1-Bromononane | 1.5 | 5 | 12 | 96 |

| 8 | 1-Bromodecane | 1.5 | 5 | 12 | 98 |

| 9 | 1-Bromododecane | 1.5 | 5 | 12 | 99 |

| 10 | 1-Bromotetradecane | 1.5 | 5 | 12 | 99 |

| 11 | 1-Bromohexadecane | 1.5 | 5 | 12 | 99 |

| 12 | 1-Bromooctadecane | 1.5 | 5 | 12 | 99 |

Experimental Protocols

Suzuki Coupling Reaction of Alkyl Bromides with Methylboronic Acid

This protocol is based on the palladium-catalyzed Suzuki coupling reaction.[1]

Materials:

-

Alkyl bromide

-

Methylboronic Acid (or this compound)

-

Pd/SBA-15 catalyst

-

Potassium tert-butoxide (KOt-Bu)

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round bottom flask, add the alkyl bromide (1 equivalent), Pd/SBA-15 catalyst, and a magnetic stir bar.

-

Add toluene (10 ml), KOt-Bu (3 equivalents), and methylboronic acid (1.5 equivalents).

-

Degas the mixture for a few minutes by bubbling with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture to reflux and stir for the time indicated in the data table (e.g., 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate can then be purified by standard methods such as column chromatography to isolate the desired product.

Generalized Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for using this compound as an internal standard for the quantification of methylboronic acid in a sample. Specific parameters will need to be optimized for the particular matrix and instrumentation.

Materials:

-

Sample containing methylboronic acid

-

This compound (as internal standard)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of methylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the methylboronic acid stock solution to create a series of calibration standards at different concentrations.

-

To each calibration standard, add a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed concentration of the this compound internal standard.

-

Perform a sample cleanup procedure, such as protein precipitation (e.g., by adding 3 volumes of cold ACN), vortexing, and centrifugation to remove interfering substances.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable liquid chromatography method.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for methylboronic acid and this compound will be different due to the mass difference.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of methylboronic acid to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of methylboronic acid.

-

For the unknown samples, determine the peak area ratio and use the calibration curve to calculate the concentration of methylboronic acid.

-

Visualizations

Suzuki Coupling Reaction Workflow

The following diagram illustrates the general workflow of the Suzuki coupling reaction.

Internal Standard Quantification Workflow

This diagram outlines the logical steps for quantitative analysis using an internal standard.

Conceptual Signaling Pathway: Boronic Acid Probes for Reactive Oxygen Species

While specific signaling pathway investigations using this compound are not extensively documented, boronic acids, in general, are used as probes to detect reactive oxygen species (ROS), which are key signaling molecules. The following diagram illustrates this conceptual application.

References

Deuterium Labeling in Organic Synthesis: A Technical Guide to Enhancing Pharmaceutical Development

Introduction

Deuterium (B1214612) (²H or D), the stable, non-radioactive isotope of hydrogen, has transitioned from a specialized tool for mechanistic studies to a cornerstone of modern pharmaceutical design and organic synthesis.[1][2] Its utility stems from a subtle yet profound difference: the presence of a neutron in its nucleus, which doubles its mass compared to protium (B1232500) (¹H).[3][4] This mass difference leads to a stronger carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, a fundamental property that gives rise to the Kinetic Isotope Effect (KIE).[1][2] For researchers, scientists, and drug development professionals, harnessing the KIE through selective deuterium incorporation offers a powerful strategy to modulate the metabolic fate of molecules, thereby enhancing their pharmacokinetic profiles, improving safety, and ultimately creating more effective therapeutics.[5][6][7]

This guide provides an in-depth exploration of the core advantages of deuterium labeling, detailing the underlying principles, synthetic and analytical methodologies, and the tangible benefits observed in approved pharmaceuticals.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug development is the Kinetic Isotope Effect (KIE).[1][2] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.[1][4][8] Consequently, any chemical reaction where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated molecule.[1][9] This is known as a primary kinetic isotope effect.[1] The rate difference can be significant, with C-H bond cleavage reactions often occurring 6 to 10 times faster than the corresponding C-D bond cleavage.[10][11]

In drug metabolism, many Phase I oxidation reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the initial, rate-limiting step.[8][12] By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 4. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Analytical Edge in Metabolic Research: A Technical Guide to Methylboronic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, precise and accurate quantification of metabolites is paramount. This is especially true for carbohydrates, whose roles as energy sources, structural components, and signaling molecules are fundamental to cellular function and disease pathogenesis. This technical guide delves into the pivotal role of methylboronic acid-d3 (MBA-d3), a deuterated analytical reagent, in advancing our understanding of metabolic processes through robust and reliable quantitative analysis.

Introduction: The Challenge of Quantifying Small Molecules

Metabolomics, the comprehensive study of small molecules within a biological system, presents significant analytical challenges. The chemical diversity and wide dynamic range of metabolites necessitate highly specific and sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many key metabolites, including sugars, are non-volatile. Chemical derivatization is therefore a crucial step to increase their volatility and improve their chromatographic behavior.

Methylboronic acid has emerged as an effective derivatizing agent for compounds containing vicinal diols, such as monosaccharides. It reacts to form cyclic boronate esters, which are more amenable to GC-MS analysis. To enhance the accuracy of quantification, stable isotope-labeled internal standards are indispensable. This is where this compound plays a critical role.

The Power of Deuteration: this compound as an Internal Standard

This compound is an isotopologue of methylboronic acid where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This seemingly subtle modification provides a significant analytical advantage in quantitative mass spectrometry through a technique known as stable isotope dilution analysis (SIDA) .

The underlying principle is that a known amount of the deuterated internal standard (MBA-d3) is added to a sample at the beginning of the analytical workflow. Because MBA-d3 is chemically almost identical to the naturally abundant, non-deuterated (d0) methylboronic acid, it experiences the same losses and variations during sample preparation, derivatization, and GC-MS analysis. However, due to the mass difference between deuterium and hydrogen, the resulting derivative of the internal standard can be distinguished from the analyte's derivative by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for any experimental inconsistencies.[1][2]

Key Advantages of Using this compound:

-

Improved Accuracy and Precision: Compensates for variations in sample extraction, derivatization efficiency, and instrument response.[2]

-

Correction for Matrix Effects: Mitigates the influence of other components in the biological sample that can suppress or enhance the analyte's signal.

-

Reliable Quantification: Enables the determination of absolute concentrations of metabolites.

Application in Metabolic Research: Quantifying Monosaccharides

A primary application of this compound is in the quantitative analysis of monosaccharides (e.g., glucose, fructose, galactose) in biological samples. This is crucial for studying various aspects of metabolism, including:

-

Glycolysis and Gluconeogenesis: Understanding the central pathways of energy metabolism.

-

Diabetes and Metabolic Syndrome: Investigating dysregulation of glucose homeostasis.

-

Nutritional Science: Assessing the metabolic fate of dietary carbohydrates.

-

Cancer Metabolism: Elucidating the Warburg effect and the reliance of cancer cells on glucose.

The derivatization process typically involves a two-step reaction, which is essential for achieving a single, stable derivative for each sugar, thus simplifying the resulting chromatogram.[3][4]

Experimental Protocol: GC-MS Analysis of Monosaccharides using this compound Derivatization

The following is a detailed methodology for the quantitative analysis of monosaccharides in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.

Materials and Reagents

-

This compound (MBA-d3)

-

Methylboronic Acid (MBA)

-

Pyridine (anhydrous)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Monosaccharide standards (e.g., glucose, fructose, galactose)

-

Organic solvent (e.g., ethyl acetate)

-

Internal standard stock solution: Prepare a stock solution of MBA-d3 in anhydrous pyridine.

-

Derivatization reagent: Prepare a solution of MBA in anhydrous pyridine.

Sample Preparation

-

Extraction: Extract metabolites from the biological sample using a suitable method (e.g., protein precipitation with cold methanol).

-

Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

-

Internal Standard Addition: Add a known volume of the MBA-d3 internal standard stock solution to the dried extract.

Derivatization Procedure

This is a two-step process:

Step 1: Methylboronation

-

Add the MBA derivatization reagent to the dried sample containing the internal standard.

-

Vortex the mixture to ensure complete dissolution.

-

Heat the mixture at 70°C for 60 minutes to facilitate the formation of methylboronate esters.[3]

-

Cool the reaction mixture to room temperature.

Step 2: Silylation

-

Add BSTFA with 1% TMCS to the reaction mixture.

-

Heat the mixture at 70°C for 30-120 minutes.[3] This step silylates any remaining free hydroxyl groups, increasing the volatility and stability of the derivatives.

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor specific ions for the d0 and d3 derivatives of each monosaccharide.

-

Data Presentation and Quantitative Analysis

The use of a stable isotope-labeled internal standard allows for the construction of a calibration curve to determine the absolute concentration of each monosaccharide.

Table 1: Example Ions for Selected Ion Monitoring (SIM) in GC-MS

| Monosaccharide | Analyte (d0) Derivative (m/z) | Internal Standard (d3) Derivative (m/z) |

| Glucose | [Example m/z 1] | [Example m/z 1+3] |

| Fructose | [Example m/z 2] | [Example m/z 2+3] |

| Galactose | [Example m/z 3] | [Example m/z 3+3] |

Note: The exact m/z values will depend on the specific fragmentation pattern of the derivatized monosaccharides.

Table 2: Performance Characteristics of the Method

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Low ng/mL range |

| Limit of Quantification (LOQ) | Mid ng/mL range |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 90-110% |

Visualization of a Relevant Signaling Pathway

The precise quantification of glucose is fundamental to understanding metabolic diseases like diabetes. Boronic acids, in general, are also explored for their glucose-sensing capabilities, which relies on their ability to bind to diols. The following diagram illustrates the basic principle of a boronic acid-based fluorescent glucose sensor, highlighting the importance of understanding glucose concentrations.

Caption: Boronic acid-based fluorescent glucose sensing mechanism.

Experimental Workflow and Logical Relationships

The entire process, from sample collection to data analysis, follows a logical workflow designed to ensure data integrity and accurate quantification.

Caption: Quantitative metabolomics workflow using MBA-d3.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of metabolic researchers. Its application as an internal standard in GC-MS-based metabolomics, particularly for the analysis of monosaccharides, enables highly accurate and precise quantification. This level of analytical rigor is essential for elucidating the complex roles of metabolites in health and disease, and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to leverage the capabilities of this compound in their own metabolic investigations.

References

A Technical Guide to Methylboronic Acid-d3 for Researchers and Drug Development Professionals

Introduction: Methylboronic Acid-d3, the deuterated analogue of methylboronic acid, is a valuable building block in organic synthesis and a significant compound in pharmaceutical research. Its isotopic labeling allows for its use in mechanistic studies, as a tracer in metabolic investigations, and in the synthesis of deuterated drug candidates to explore the kinetic isotope effect, potentially improving pharmacokinetic profiles. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly within the context of drug discovery.

Core Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 1332481-37-4 .[1][2][3][4][5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | CH₂D₃BO₂[1][2][4][5] / CD₃B(OH)₂[3] | Multiple Sources |

| Molecular Weight | 62.88 g/mol [1][2][3][4][5][6] | Multiple Sources |

| Accurate Mass | 63.0570898 Da[6] / 63.06 Da[7] | PubChem, LGC Standards |

| Melting Point | 87-91 °C[8][9] | Guidechem, LookChem |

| Boiling Point | 141.7 ± 23.0 °C at 760 mmHg (Predicted) | Guidechem[8] |

| Flash Point | 39.5 ± 22.6 °C (Predicted) | Guidechem[8] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | Guidechem[8] |

| Chemical Purity | >90%[3] to >98%[3] | Cambridge Isotope Labs |

| Form | Neat, colorless crystals[1][3][10] | Multiple Sources |

| Solubility | Soluble in DMSO (Slightly), Water (Slightly)[9] | LookChem |

| Storage | Store at room temperature or 4°C, away from light and moisture.[3][5] | Multiple Sources |

| Synonyms | Methaneboronic Acid-d3, B-(Methyl-d3)boronoic Acid, (2H3)methylboronic acid.[1][4][5][6] | Multiple Sources |

Applications in Drug Discovery and Development

Boronic acids are a privileged structural motif in medicinal chemistry, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam.[11][12][13] The incorporation of a boronic acid functional group can enhance potency and improve pharmacokinetic profiles.[14] this compound serves as an important intermediate for synthesizing deuterated analogues of these bioactive molecules.

Isotope-labeled Methylboronic Acid is primarily used as a building block for creating more complex intermediates, especially in Suzuki coupling reactions.[1][2] Its deuteration is particularly useful for:

-

Pharmacokinetic Studies: Investigating drug metabolism by tracking the deuterated methyl group.

-

Kinetic Isotope Effect (KIE): Potentially slowing down metabolic pathways involving C-H bond cleavage, which can lead to improved drug stability and a longer half-life.

-

Synthesis of Deuterated Pharmaceuticals: Serving as a key intermediate in the development of novel deuterated drugs.[3]

The diagram below illustrates the conceptual role of boronic acid derivatives in enzyme inhibition, a common mechanism of action for boronic acid-based drugs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are key experimental protocols for its synthesis and a common application.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of a deuterated Grignard reagent with a borate (B1201080) ester, followed by hydrolysis. A known synthetic route involves the reaction of METHYL-D3-MAGNESIUM IODIDE with Trimethyl borate.[15]

The general workflow for a similar, non-deuterated synthesis provides a reliable framework.[16]

Safety Precautions: The synthesis involves highly reactive Grignard reagents and flammable solvents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. Appropriate personal protective equipment (PPE) must be worn.

Protocol 2: Deprotection of Boronic Esters

Methylboronic acid is utilized in a mild method for the deprotection of boronic esters (e.g., pinacol (B44631) esters) to yield the free boronic acid. This is particularly relevant in multi-step syntheses where the boronic acid moiety must be protected.[17]

Methodology:

-

Dissolve the boronic ester (1 equivalent) and methylboronic acid (10 equivalents) in a 1:1 (v/v) mixture of acetone (B3395972) and 0.2 N aqueous HCl.[17]

-

Stir the reaction mixture at room temperature for approximately 4 hours. The progress can be monitored by TLC or LC-MS.[17]

-

Upon completion, remove the solvent under reduced pressure.

-

Add additional 0.2 N aqueous HCl and evaporate again to remove any remaining volatile boron species.[17]

-

Dissolve the crude product in a suitable solvent mixture (e.g., MeCN/H₂O) and lyophilize to obtain the pure, free boronic acid.[17]

The workflow for this deprotection is illustrated below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1332481-37-4 [chemicalbook.com]

- 3. Methylboronic acid (methyl-Dâ, 98%) CP >90% - Cambridge Isotope Laboratories, DLM-10186-PK [isotope.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. This compound | CH5BO2 | CID 45788492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | TRC-M265092-100MG | LGC Standards [lgcstandards.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Methylboronic Acid-d3 and Methylboronic Acid: A Technical Guide

Introduction

Methylboronic acid is a versatile organoboron compound widely utilized as a fundamental building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its deuterated isotopologue, Methylboronic Acid-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), offers unique properties that are of significant interest in pharmaceutical research and development.[4][5] This technical guide provides an in-depth comparison of these two compounds, focusing on their physicochemical properties, the implications of deuteration, and their applications, complete with experimental methodologies and pathway visualizations.

The substitution of hydrogen with its stable, heavier isotope, deuterium, can profoundly influence a molecule's behavior.[6][] This "deuterium switch" is a strategic approach in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[8] The core principle behind this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions.[] This guide will explore these differences in the context of methylboronic acid.

Physicochemical Properties: A Comparative Overview

The substitution of protium (B1232500) with deuterium in the methyl group results in a measurable increase in molecular weight and slight alterations in physical properties. The following table summarizes the key physicochemical data for both compounds for easy comparison.

| Property | Methylboronic Acid | This compound |

| Molecular Formula | CH₅BO₂[2][9][10] | CH₂D₃BO₂[11][12] |

| Molecular Weight | 59.86 g/mol [2][3][10] | 62.88 g/mol [5][11][13] |

| CAS Number | 13061-96-6[2][5][9] | 1332481-37-4[5][13][14] |

| Melting Point | 91-94 °C[1][3][10] | 87-91 °C[15][16] |

| Appearance | White to light yellow crystalline powder[2] | Neat[11] / Solid |

| Solubility | Soluble in water[1][9][10] | Slightly soluble in DMSO and Water[16] |

| Synonyms | Methaneboronic Acid, Methylboron Dihydroxide[2][9] | (Methyl-d3)boronic Acid, B-(Methyl-d3)boronoic Acid[11][13] |

The Kinetic Isotope Effect and Its Role in Drug Development

The primary driver for utilizing this compound in research, particularly in medicinal chemistry, is the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 enzymes, which often involve the abstraction of a hydrogen atom as a rate-limiting step. By replacing hydrogen with deuterium at a metabolically vulnerable site (a "soft spot"), the rate of metabolism can be significantly reduced.[8] This can lead to several therapeutic advantages:

-

Enhanced Metabolic Stability: The drug remains in its active form for a longer duration.[4]

-

Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing.[][8]

-

Reduced Formation of Toxic Metabolites: Slowing metabolism can decrease the production of potentially harmful byproducts.

-

Increased Drug Exposure: Higher bioavailability can lead to improved efficacy.[]

Deuterated compounds like deutetrabenazine have already been approved by the FDA, validating this approach in modern drug development.[6][8]

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Applications and Experimental Protocols

Both methylboronic acid and its deuterated form are key reagents in organic synthesis. The deuterated version also serves as a valuable tool in analytical and metabolic studies.

Suzuki-Miyaura Cross-Coupling

Methylboronic acid is a classic reagent for introducing a methyl group onto an aromatic or vinylic halide or triflate via the Suzuki-Miyaura reaction.[1][2] This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[2] this compound can be used analogously to introduce a deuterated methyl group (CD₃).

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), Methylboronic Acid or this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired methylated or deutero-methylated compound.

Analytical and Mechanistic Studies

This compound is an excellent internal standard for quantitative bioanalysis using mass spectrometry (MS). Its chemical behavior is nearly identical to the non-deuterated form, allowing it to co-elute during chromatography, but its mass difference allows for clear differentiation by the mass spectrometer.[4] This improves the accuracy and precision of analytical methods.[4]

Synthesis Methodologies

Synthesis of Methylboronic Acid: Several methods exist for the synthesis of methylboronic acid. A common laboratory-scale approach involves the reaction of a methyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[17]

-

Grignard Formation: React methyl magnesium halide (CH₃MgX) with trimethyl borate (B(OCH₃)₃) in an anhydrous ether solvent at low temperature (e.g., -78 °C).

-

Hydrolysis: The resulting boronic ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield methylboronic acid.

-

Purification: The product is then isolated, often through extraction and recrystallization.[17]

Synthesis of this compound: The synthesis of the deuterated analog follows a similar pathway, utilizing a deuterated starting material.

-

Grignard Reagent Preparation: Prepare the deuterated Grignard reagent (CD₃MgI) from methyl-d3 iodide.

-

Reaction with Borate Ester: React CD₃MgI with trimethyl borate in an appropriate anhydrous solvent.

-

Hydrolysis and Isolation: Perform acidic hydrolysis to obtain the final this compound product.[18]

Caption: General synthesis workflow for this compound.

Protocol for Determining Acidity Constant (pKa) via Potentiometric Titration: The acidity of boronic acids is a key parameter influencing their reactivity.

-

Electrode Calibration: Calibrate a pH glass electrode using standard buffer solutions (e.g., pH 4 and 7).[19]

-

Sample Preparation: Dissolve a precisely weighed sample of the boronic acid (e.g., 0.03-0.05 g) in a solution of constant ionic strength (e.g., 0.05 M aqueous KCl).[19]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH), recording the pH after each addition of titrant.[19]

-

Data Analysis: Plot the pH versus the volume of NaOH added. Determine the equivalence point (inflection point) from the first derivative of the titration curve (ΔpH/ΔV).

-

pKa Determination: The pKa is the pH value at which half of the volume required to reach the equivalence point has been added.[19]

Conclusion